molecular formula C15H21NO5 B12564265 Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- CAS No. 296766-47-7

Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-

Katalognummer: B12564265
CAS-Nummer: 296766-47-7
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: OZIGNWQWGOUFQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol This compound is characterized by the presence of a benzamide group attached to a dioxane ring, which is further substituted with a dimethoxyethyl group

Vorbereitungsmethoden

The synthesis of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- typically involves the reaction of benzamide derivatives with dioxane compounds under specific reaction conditions. One common method includes the use of 2,2-dimethoxyethyl as a starting material, which undergoes a series of chemical reactions to form the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the dioxane ring and the subsequent attachment of the benzamide group .

Analyse Chemischer Reaktionen

Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including and properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-: can be compared with other similar compounds, such as:

  • Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-4-yl]-
  • Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-6-yl]-

These compounds share similar structural features but differ in the position of the dioxane ring substitution, which can lead to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

296766-47-7

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

N-[2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]benzamide

InChI

InChI=1S/C15H21NO5/c1-18-13(19-2)8-14-20-9-12(10-21-14)16-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3,(H,16,17)

InChI-Schlüssel

OZIGNWQWGOUFQD-UHFFFAOYSA-N

Kanonische SMILES

COC(CC1OCC(CO1)NC(=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.